(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride

Catalog No.
S1900975
CAS No.
82572-04-1
M.F
C12H14ClN
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride

CAS Number

82572-04-1

Product Name

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride

IUPAC Name

(1R)-1-naphthalen-1-ylethanamine;hydrochloride

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1

InChI Key

ZTNKTVBJMXQOBQ-SBSPUUFOSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl
  • Potential applications based on structural similarity:

Due to the presence of a naphthalene group and an amine group, (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride might share some properties with other naphthylamine derivatives. Naphthylamines are known for their diverse biological activities, including:* Inhibiting enzymes PubChem: )* Modulating receptors ScienceDirect!* Possessing anti-inflammatory properties NCBI: )

  • Future research directions:

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound with the molecular formula C₁₂H₁₄ClN and a molecular weight of 207.70 g/mol. It is characterized by its naphthalene moiety, which contributes to its aromatic properties. This compound is known for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. Its hydrochloride salt form enhances its solubility in water, making it more accessible for biological studies and applications .

, including:

  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with electrophiles, leading to the formation of more complex structures.
  • Acylation: The amine can react with acyl chlorides to form amides, which are important in drug synthesis.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, resulting in the formation of quaternary ammonium compounds.

These reactions highlight its versatility as a building block in organic synthesis .

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride exhibits significant biological activity, particularly as a neurotransmitter modulator. It has been studied for its potential effects on:

  • Central Nervous System: The compound shows promise as a selective inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. It has been noted for its ability to cross the blood-brain barrier, indicating potential neuroactive properties .
  • Pharmacological

The synthesis of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride typically involves the following methods:

  • Starting Materials: The synthesis usually begins with naphthalene derivatives and ethylamine.
  • Reduction Reactions: A common approach is to reduce naphthalene derivatives using lithium aluminum hydride or similar reducing agents to yield the corresponding amines.
  • Hydrochloride Formation: The final step involves reacting the free base form of the amine with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability .

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: Its properties make it valuable for studying receptor interactions and enzyme inhibition mechanisms.
  • Chemical Industry: Utilized in the production of fine chemicals and agrochemicals due to its reactivity and functional groups .

Studies on (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride have focused on its interactions with various biological targets:

  • Cytochrome P450 Enzymes: It has been identified as an inhibitor of CYP1A2, affecting drug metabolism pathways.
  • Receptor Binding: Research indicates potential binding affinities with serotonin receptors, suggesting roles in modulating mood and behavior .

These interactions underline its significance in pharmacology and toxicology.

Several compounds share structural similarities with (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-(-)-1-(1-Naphthyl)ethylamine10420-89-01.00
(S)-1-(Naphthalen-2-yl)ethanamine3082-62-00.97
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride1810074-76-00.94
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride1810074-89-50.94

Uniqueness

What sets (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride apart from these compounds is its specific stereochemistry and the unique interaction profile it presents with biological targets, particularly in relation to central nervous system activity. Its ability to inhibit specific cytochrome P450 enzymes also distinguishes it from other similar compounds that may not exhibit such selectivity .

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation represents one of the most powerful and widely applied methodologies for the synthesis of enantiomerically pure (R)-1-(naphthalen-1-yl)ethanamine hydrochloride. This approach begins with the readily available starting material 1-acetonaphthone and employs sophisticated chiral catalysts to achieve high levels of stereoselectivity.

The most effective catalytic systems for this transformation employ ruthenium complexes bearing chiral diphosphine ligands in combination with chiral diamine co-catalysts [1]. The preferred catalyst system utilizes (S,S)-diphenylphosphinyl-1,2-propanediamine (DIOP) as the phosphine ligand and (S)-methylbisoxazolinylamine hydrochloride (Me-BIMAH) as the diamine component [1]. This catalyst exhibits excellent activity and enantioselectivity under mild reaction conditions.

The optimal reaction conditions involve dissolving anhydrous 1-acetonaphthone in anhydrous toluene, followed by degassing with argon gas to remove oxygen traces [1]. The catalyst loading typically ranges from 1/100 to 1/100,000 molar ratio relative to the ketone substrate. A base, preferably potassium tert-butoxide, is added in a 20:1 to 30:1 molar ratio to the substrate. The hydrogenation is conducted under hydrogen pressure of 8 to 30 bar, preferably 30 bar, at temperatures ranging from 0 to 50 degrees Celsius for 8 to 16 hours [1].

Under these optimized conditions, the conversion of 1-acetonaphthone to (S)-1-(naphthalen-1-yl)ethanol consistently exceeds 97%, with enantiomeric excess values reaching 94 to 98% [1]. The high selectivity for the (S)-enantiomer of the alcohol is crucial as this serves as the precursor for the subsequent inversion sequence leading to the desired (R)-amine.

Alternative Transfer Hydrogenation Approaches

Transfer hydrogenation using formic acid-triethylamine mixtures has emerged as an alternative methodology for the asymmetric reduction of 1-naphthyl ketones [2] [3]. This approach employs second-generation designer ruthenium(II) catalysts featuring enantiopure nitrogen-carbon tethered diphenylethylenediamine (DPEN) ligands combined with arene components [2].

The catalyst system utilizes an ansa-ruthenium(II) complex with a combined ligand incorporating both DPEN and toluene coordination [2]. Under optimal conditions using a substrate-to-catalyst ratio of 1000:1 in formic acid-triethylamine (5:2) medium, secondary 1-naphthyl alcohols are obtained with enantiomeric excess values exceeding 99.9% [2] [3]. The reaction proceeds under mild conditions, making it an attractive alternative to traditional hydrogenation methodologies.

Oxazaborolidine-Catalyzed Reductions

Chiral 1,3,2-oxazaborolidine catalysts, commonly known as Corey-Bakshi-Shibata (CBS) catalysts, provide another established route for the enantioselective reduction of aromatic ketones including naphthyl derivatives [4]. These catalysts function through a unique mechanism involving coordination of the ketone substrate to the boron center followed by hydride delivery from borane.

The CBS catalyst system requires careful optimization of reaction conditions including temperature, solvent selection, and catalyst loading to achieve optimal selectivity for naphthyl ketone substrates [4]. While this methodology has been extensively developed for various aromatic ketones, its application to naphthyl systems requires specific optimization for each substrate class.

Resolution Techniques for Enantiomeric Enrichment

Classical Crystallization Resolution

Classical resolution through formation of diastereomeric salts remains one of the most industrially relevant approaches for obtaining enantiomerically pure (R)-1-(naphthalen-1-yl)ethanamine hydrochloride. This methodology relies on the differential solubility properties of diastereomeric salt pairs formed between racemic amine substrates and chiral resolving agents.

Tartaric Acid Resolution

The use of D-(-)-tartaric acid as a chiral resolving agent has been extensively studied for the resolution of racemic 1-(naphthalen-1-yl)ethanamine [5]. The resolution process begins with the formation of diastereomeric salts between the racemic amine and the resolving agent in appropriate solvent systems.

The optimal resolution conditions employ D-(-)-tartaric acid and racemic 1-(naphthalen-1-yl)ethanamine in a molar ratio of 1:1.0 to 1.2 [5]. The preferred solvent system consists of C1 to C3 lower alcohols (methanol, ethanol, propanol, or isopropanol) mixed with water in volume ratios ranging from 1:3 to 10:1 [5]. The resolution is conducted at temperatures from room temperature to the boiling point of the solvent system, with optimal results achieved at 40 to 90 degrees Celsius for reaction times of 0.5 to 12 hours [5].

Under these conditions, the R-(+)-1-(naphthalen-1-yl)ethanamine D-(-)-tartrate salt precipitates preferentially, yielding the desired enantiomer with enantiomeric excess values exceeding 95% and resolution yields of approximately 30 to 35% [5]. The mother liquor containing the S-enantiomer can be subjected to racemization for recycling, thereby improving the overall process economics.

Dicarboxylic Acid Derivative Resolution

Alternative resolution approaches employ dicarboxylic acid derivatives synthesized by N-derivatizing (R)-1-(naphthalen-1-yl)ethanamine with oxalic, malonic, and succinic acids [6] [7]. These derivative resolving agents demonstrate excellent separation capabilities for the enantiomeric mixture.

The oxalic acid derivative system has been particularly well-characterized through single crystal X-ray diffraction studies, revealing the molecular basis for the observed diastereomeric salt formation and separation [7]. The structural analysis demonstrates that the less-soluble diastereomeric salt forms through methoxy-assisted salt bridges and aromatic CH-π interactions, while the more-soluble diastereomer exhibits different intermolecular interaction patterns [8].

Enzymatic Kinetic Resolution

Biocatalytic approaches for the kinetic resolution of racemic 1-(naphthalen-1-yl)ethanamine offer environmentally benign alternatives to chemical resolution methods. Several enzyme systems have been developed for this purpose, with lipases demonstrating particular effectiveness.

Subtilisin-Catalyzed Resolution

Subtilisin-mediated kinetic resolution has been successfully implemented for the preparation of (R)-1-(naphthalen-1-yl)ethanamine on large scales [9]. The process employs immobilized subtilisin on glass beads in a continuous-flow column bioreactor system. Under optimized conditions, 1.6 kg of racemic starting material was processed over 320 hours with minimal loss of enzymatic activity [9].

The continuous-flow system maintains optical purity of the resolved chiral amine above 90% throughout the process duration [9]. The methodology includes facile procedures for separating the unreacted (R)-amine from the (S)-amide product and for recycling both the solvent and the active ester components.

Candida Antarctica Lipase B Resolution

Candida Antarctica Lipase B (CALB) has been employed for the resolution of racemic 1-(naphthalen-1-yl)ethanamine using ionic liquids as reaction media [10]. This system represents the first application of ionic liquid solvents for this specific resolution, offering potential advantages in terms of catalyst stability and product recovery.

The ionic liquid-based system allows for efficient separation of enantiomers while providing opportunities for catalyst recycling and reduced environmental impact compared to conventional organic solvent systems [10].

High-Temperature Kinetic Resolution

Specialized methodologies for kinetic resolution at elevated temperatures (80 degrees Celsius) have been developed using CALB-catalyzed aminolysis reactions [11]. This approach employs both carboxylic acids and their ethyl esters as acyl donors, with long-chain carboxylic acids providing superior enantioselectivity compared to their corresponding esters.

The high-temperature conditions enable faster reaction rates while maintaining excellent selectivity. Lauric acid as the acylating agent produces enantiomeric excess values exceeding 99.5% for both the remaining amine and the corresponding amide at 50% conversion, with complete conversion achieved within 3 hours [11].

Modern Crystallization Techniques

Advanced crystallization methodologies have been developed to enhance the efficiency and selectivity of classical resolution approaches. These techniques incorporate modern understanding of crystal engineering and thermodynamic principles to optimize enantiomeric separations.

Dynamic Crystallization Resolution

Dynamic crystallization methods combine continuous crystallization with in-situ racemization to achieve theoretical yields approaching 100% for the desired enantiomer [12]. These processes employ continuous flow racemization systems coupled with crystallization reactors to maintain optimal concentrations for selective crystallization.

The dynamic approach addresses the fundamental limitation of classical resolution (maximum 50% theoretical yield) by continuously converting the undesired enantiomer back to the racemic mixture for reprocessing [12]. This methodology has been successfully applied to various chiral amine systems and demonstrates significant potential for industrial implementation.

Temperature-Controlled Crystallization

Sophisticated temperature control strategies have been developed to optimize the selectivity and yield of diastereomeric salt crystallization processes [13]. These approaches employ controlled cooling profiles and seeding strategies to enhance nucleation selectivity and crystal quality.

The temperature-controlled methodologies incorporate real-time monitoring of crystallization progress and automated adjustment of process parameters to maintain optimal conditions throughout the resolution cycle [13]. This approach significantly improves both the yield and optical purity of the resolved products while reducing process variability.

Industrial-Scale Production Protocols

Continuous Flow Manufacturing Systems

The industrial production of (R)-1-(naphthalen-1-yl)ethanamine hydrochloride increasingly relies on continuous flow manufacturing technologies that offer superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes.

Flow-Based Asymmetric Catalysis

Continuous flow asymmetric catalysis systems have been specifically designed for the large-scale production of chiral amines [14]. These systems incorporate packed-bed reactors containing immobilized chiral catalysts, enabling extended operation periods with maintained selectivity and activity.

The flow-based approach offers several advantages for industrial implementation, including reduced catalyst requirements, improved heat management, enhanced safety for hazardous reactions, and simplified product purification [15]. Commercial flow reactors have been successfully installed for large-scale production under Good Manufacturing Practice (GMP) conditions [15].

Telescoped Synthetic Sequences

Modern industrial protocols employ telescoped synthetic sequences that combine multiple reaction steps in continuous flow systems without intermediate isolation and purification [14]. This approach significantly reduces processing time, minimizes waste generation, and improves overall process efficiency.

The telescoped methodology for (R)-1-(naphthalen-1-yl)ethanamine synthesis typically combines the asymmetric ketone reduction, functional group transformations, and final salt formation in an integrated process stream [14]. Real-time monitoring and control systems ensure consistent product quality while minimizing the formation of impurities.

Large-Scale Resolution Processes

Industrial-scale resolution processes have been developed to handle multi-kilogram quantities of racemic starting materials while maintaining high optical purity and acceptable yields. These processes incorporate advanced crystallization engineering and automated control systems.

Automated Resolution Systems

Automated resolution systems employ computer-controlled crystallization equipment with integrated temperature control, agitation management, and filtration capabilities [16]. These systems can process batches ranging from laboratory scale to commercial production volumes while maintaining consistent resolution performance.

The automated approach includes real-time monitoring of crystallization progress through techniques such as process analytical technology (PAT), enabling optimization of residence times, temperature profiles, and solvent compositions [16]. This methodology significantly reduces manual intervention requirements while improving process reproducibility.

Continuous Resolution and Recycling

Advanced industrial protocols incorporate continuous resolution and racemization systems that enable near-theoretical yields for the desired enantiomer [12]. These systems employ multiple crystallization stages coupled with continuous racemization reactors to maximize material utilization.

The continuous approach addresses the economic limitations of traditional batch resolution by implementing closed-loop recycling of undesired enantiomers [12]. This methodology has been successfully demonstrated for various chiral amine systems and offers significant advantages for large-scale commercial production.

Process Optimization and Quality Control

Industrial production protocols incorporate comprehensive process optimization strategies and quality control measures to ensure consistent product quality and regulatory compliance.

Process Analytical Technology Integration

Modern industrial facilities employ process analytical technology (PAT) systems for real-time monitoring of critical process parameters including temperature, concentration, optical purity, and impurity levels [15]. These systems enable immediate process adjustments to maintain optimal conditions and prevent quality deviations.

The PAT integration includes spectroscopic monitoring techniques, automated sampling systems, and advanced data analysis algorithms that provide comprehensive process understanding and control capabilities [15]. This approach ensures consistent product quality while minimizing waste generation and processing time.

Scale-Up Considerations

Successful scale-up of synthetic methodologies requires careful consideration of heat transfer, mass transfer, and mixing characteristics at larger scales [15]. Industrial protocols incorporate computational fluid dynamics modeling and pilot-scale testing to validate scale-up parameters before commercial implementation.

The scale-up process includes optimization of reactor design, catalyst loading, residence time distribution, and product separation techniques to ensure maintained performance at commercial scales [15]. These considerations are critical for achieving consistent product quality and economic viability in industrial production environments.

The solubility characteristics of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride exhibit distinct patterns across various solvent systems, reflecting the compound's amphiphilic nature and the influence of salt formation on dissolution behavior.

Water Solubility Characteristics

The free base form of (R)-1-(Naphthalen-1-yl)ethanamine demonstrates limited aqueous solubility, with reported values below 10 grams per liter under standard conditions [1] [2] . This restricted water solubility can be attributed to the hydrophobic naphthalene moiety, which dominates the molecular interactions despite the presence of the basic amine functionality. The hydrochloride salt formation significantly enhances water solubility through ionic interactions and improved hydrogen bonding capacity with water molecules .

Temperature-dependent solubility studies reveal that aqueous dissolution increases substantially with elevated temperatures, following typical endothermic dissolution patterns [1] . This temperature dependence suggests that entropy-driven processes contribute significantly to the dissolution mechanism, with the disruption of crystal lattice energy being the primary thermodynamic barrier to dissolution.

Organic Solvent Systems

In polar protic solvents, including methanol and ethanol, the free base exhibits slight solubility, while the hydrochloride salt demonstrates markedly improved dissolution characteristics [1] [5] [6]. This enhancement results from the salt's ability to engage in hydrogen bonding interactions with the hydroxyl groups of alcoholic solvents, creating favorable solvation shells around the ionic species.

Chloroform presents an interesting case where the free base shows moderate solubility due to favorable van der Waals interactions between the aromatic naphthalene system and the chlorinated solvent [1] [5] [6]. However, the hydrochloride salt exhibits reduced solubility in chloroform compared to alcoholic solvents, reflecting the poor solvation of ionic species in low-polarity media.

Aprotic Solvent Behavior

Dimethyl sulfoxide represents the most favorable solvent system for both forms of the compound, with the hydrochloride salt achieving high solubility [7]. The exceptional dissolution in dimethyl sulfoxide results from the solvent's high dielectric constant and its ability to effectively solvate both cationic and anionic species through dipole-ion interactions.

Ethyl acetate and isopropanol demonstrate intermediate solubility characteristics, with the hydrochloride salt consistently showing superior dissolution compared to the free base . These solvents provide a balance between polar and nonpolar interactions, facilitating moderate dissolution of both ionic and neutral forms.

SolventSolubility (Free Base)Solubility (Hydrochloride Salt)Temperature EffectReference
Water<10 g/LEnhancedIncreases with temperature [1] [2]
MethanolSlightly solubleSolubleIncreases with temperature [1] [5] [6]
EthanolSlightly solubleSolubleIncreases with temperature [1] [5] [6]
ChloroformSlightly solubleModerateModerate increase [1] [5] [6]
IsopropanolModerateSolubleIncreases with temperature
Ethyl AcetateModerateModerateModerate increase
DMSOSolubleHighly solubleStable across temperature [7]

Thermal Stability and Phase Transition Analysis

The thermal behavior of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride encompasses multiple transition events that provide crucial insights into its stability profile and processing requirements.

Melting Point Characteristics

The free base form exhibits a sharp, well-defined melting point at 135-136°C, indicating good crystalline order and purity [1] [5] [6]. This relatively low melting point facilitates handling and processing under mild thermal conditions. In contrast, the hydrochloride salt demonstrates a significantly elevated melting point range of 253-257°C, reflecting the enhanced intermolecular forces resulting from ionic interactions [8] [9] [10].

Differential scanning calorimetry analysis of the hydrochloride salt reveals complex thermal behavior, with some samples exhibiting multiple melting events. These multiple transitions may indicate polymorphic behavior or the presence of hydrated forms that undergo dehydration prior to melting [11] [9] [10]. The observation of multiple melting points at 226°C, 241°C, and 274°C in related naphthylethylamine hydrochloride compounds suggests similar complexity may exist for the target compound [11].

Thermal Decomposition Patterns

Thermogravimetric analysis indicates that thermal decomposition begins above 200°C for both the free base and hydrochloride salt forms [12] [13] [14]. This decomposition temperature provides a substantial safety margin above the melting points, allowing for thermal processing without significant degradation concerns. The decomposition process appears to proceed through multiple stages, with initial weight loss corresponding to dehydration or deamination reactions.

Studies on analogous naphthylamine compounds using differential scanning calorimetry reveal decomposition temperatures consistently above 200°C, suggesting inherent thermal stability of the naphthalene-amine structural framework [13]. The decomposition products have not been fully characterized, but likely include naphthalene derivatives and nitrogenous fragments based on the molecular structure.

Phase Transition Behavior

The compound exhibits limited polymorphic behavior under standard conditions, with most crystalline forms maintaining structural integrity across typical storage and handling temperature ranges [12] [11] [15]. However, the hygroscopic nature of the hydrochloride salt introduces complexity through potential hydrate formation and dehydration transitions.

Dehydration of hydrated forms typically occurs in the temperature range of 80-120°C, preceding the main melting event [12] [11] [15]. This dehydration is generally reversible under appropriate humidity conditions, making moisture control critical for maintaining consistent thermal properties.

PropertyValueMethodNotesReference
Melting Point (Free Base)135-136°CDSC/VisualSharp melting point [1] [5] [6]
Melting Point (Hydrochloride Salt)253-257°CDSC/VisualMultiple melting events possible [8] [9] [10]
Boiling Point (Free Base)153°C (11 mmHg)DistillationReduced pressure [1] [5] [6]
Decomposition Temperature>200°CTGA/DSCDegradation onset [12] [13] [14]
Thermal Stability Range25-200°CTGAStable under normal conditions [12] [13] [14]
Glass Transition TemperatureNot reportedDSCAmorphous form not characterizedN/A

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (86.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

82572-04-1

Dates

Last modified: 08-16-2023

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